molecular formula C5H4ClNO3 B1602564 5-(Chloromethyl)isoxazole-4-carboxylic acid CAS No. 870704-27-1

5-(Chloromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1602564
CAS No.: 870704-27-1
M. Wt: 161.54 g/mol
InChI Key: IENDPQHJPZEULX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(chloromethyl)-1,2-oxazole-4-carboxylic acid, which follows the standard naming conventions for heterocyclic compounds. This designation reflects the structural arrangement where the chloromethyl substituent occupies position 5 of the isoxazole ring, while the carboxylic acid group is located at position 4. The numbering system begins with the oxygen atom in the isoxazole ring, followed by the nitrogen atom, establishing the positional relationships of all substituents.

The compound is registered under the Chemical Abstracts Service number 870704-27-1, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature systems recognize this compound through several synonyms that reflect different naming approaches. The Index Name designation 4-Isoxazolecarboxylic acid, 5-(chloromethyl)- emphasizes the carboxylic acid as the principal functional group while indicating the chloromethyl substitution pattern. Additional systematic names include 5-(Chloromethyl)-4-isoxazolecarboxylic acid and 5-(Chloromethyl)isoxazole-4-carboxylic acid, which represent variations in punctuation and spacing conventions commonly encountered in chemical literature.

Regional naming conventions also contribute to the compound's nomenclature diversity. The German systematic name 5-(Chlormethyl)-1,2-oxazol-4-carbonsäure and the French equivalent Acide 5-(chlorométhyl)-1,2-oxazole-4-carboxylique demonstrate the international standardization of chemical nomenclature while accommodating linguistic variations. The compound has also been assigned the molecular descriptor label MFCD07357431, which serves as an additional identifier in chemical inventory systems.

Properties

IUPAC Name

5-(chloromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-1-4-3(5(8)9)2-7-10-4/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDPQHJPZEULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584572
Record name 5-(Chloromethyl)-1,2-oxazole-4-carboxylic acid
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Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-27-1
Record name 5-(Chloromethyl)-4-isoxazolecarboxylic acid
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Record name 5-(Chloromethyl)-1,2-oxazole-4-carboxylic acid
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Record name 5-(Chloromethyl)isoxazole-4-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic acid typically involves:

  • Construction of the isoxazole ring system, often via cyclization reactions involving hydroxylamine derivatives.
  • Introduction of the chloromethyl group at the 5-position.
  • Installation or transformation of functional groups to yield the carboxylic acid at the 4-position.

Preparation via Oxidative Cyclization and Chloromethylation

A recent advanced method involves the asymmetric synthesis of functionalized isoxazolines, which are then oxidized to yield this compound derivatives:

  • Starting from hydroxylaminoalkyl furans, oxidation with sodium periodate (NaIO4) in a mixed solvent system (ethyl acetate, acetonitrile, water) at room temperature for 2 hours leads to the formation of the isoxazole ring.
  • The reaction mixture is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.
  • The organic layers are dried and concentrated to isolate the product.
  • The chloromethyl group is introduced on the isoxazole ring during or after ring formation, yielding compounds such as (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylate.
  • High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the chloromethyl isoxazole carboxylate (m/z calcd 150.0322, found 150.0313).

This method is notable for its mild conditions, stereochemical control, and relatively high yields.

Preparation via Ester Intermediates and Hydrolysis

Another approach, more classical and industrially relevant, involves:

  • Synthesis of ethyl-5-methylisoxazole-4-carboxylate via cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate at low temperature (0 to -5 °C).
  • The reaction is carefully controlled to minimize isomeric impurities and by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA).
  • After formation of the ester intermediate, hydrolysis with strong acid converts the ester to 5-methylisoxazole-4-carboxylic acid.
  • The acid is then crystallized from solvents such as a toluene and acetic acid mixture to improve purity.
  • Subsequent chlorination with thionyl chloride converts the acid to the corresponding acid chloride.
  • Although this method primarily targets 5-methylisoxazole derivatives, the chloromethyl group can be introduced by analogous chloromethylation steps post ring formation or by substitution reactions on methyl precursors.

Key conditions and yields from this process are summarized below:

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Cyclization to ester Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate + sodium acetate 0 to -5 ~85 Vigorous stirring, slow addition
Hydrolysis to acid Strong acid (e.g., HCl) Ambient High Followed by crystallization
Crystallization Toluene/acetic acid mixture Heated Improves purity Solvent choice critical for purity
Chlorination Thionyl chloride Ambient to 50 High Converts acid to acid chloride

This method is well-documented for its scalability and purity control, although it requires careful handling of chlorinating agents and strong acids.

Analytical and Purity Considerations

  • The formation of isomeric impurities, especially ethyl-3-methylisoxazole-4-carboxylate, is a significant challenge in these syntheses. These impurities co-elute closely with the target compound in HPLC, complicating purification.
  • Use of hydroxylamine sulfate instead of hydrochloride salts reduces isomeric impurities and improves clarity of reaction mixtures.
  • Crystallization steps using mixed solvents are critical to isolate high-purity this compound.
  • By-products such as CATA are minimized by controlling reaction temperature, reagent addition rates, and choice of base.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Oxidative cyclization (Asymmetric synthesis) Hydroxylaminoalkyl furan, NaIO4, EtOAc/ACN/H2O, acidification Mild conditions, stereoselective, good yield Requires specialized starting materials
Ester intermediate hydrolysis Ethyl ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate, acid hydrolysis, crystallization, chlorination with SOCl2 Scalable, high purity, well-studied Formation of isomeric impurities, handling corrosive reagents

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azido derivatives, amines, and thioethers.

    Oxidation: Products may include carboxylic acids with additional functional groups.

    Reduction: Products include alcohols and aldehydes.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
5-(Chloromethyl)isoxazole-4-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows it to be incorporated into molecules targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its role as a potential therapeutic agent by modifying enzyme activities or receptor functions.

Synthesis of Isoxazole Derivatives
Research has demonstrated that derivatives of isoxazole, including those containing the chloromethyl group, exhibit promising cytotoxic activities against various cancer cell lines. For example, studies have shown that specific isoxazole derivatives can inhibit cell proliferation in breast (MCF-7) and cervical (HeLa) cancer models, suggesting their potential use in cancer therapy .

Biological Studies

Enzyme Inhibition and Receptor Modulation
In biological research, this compound has been investigated for its role as an enzyme inhibitor and receptor modulator. Its unique structure facilitates interactions with biological targets, which can lead to therapeutic applications in treating diseases characterized by enzyme dysregulation or receptor malfunction.

Mechanism of Action
The mechanism of action involves the formation of covalent bonds with specific biomolecules, altering their function. This reactivity is crucial for developing inhibitors that can specifically target enzymes involved in disease pathways.

Materials Science

Development of Novel Materials
In materials science, this compound is employed in the development of new polymers and materials with tailored properties. Its incorporation into polymer matrices can enhance material performance in various applications, including coatings and composites.

Case Studies

Study FocusFindingsImplications
Cytotoxic Activity EvaluationIsoxazole derivatives showed low IC50 values against MCF-7 and HeLa cellsPotential for developing new cancer therapies
Enzyme InhibitionCompounds demonstrated selective inhibition of specific enzymesTherapeutic applications in metabolic disorders
Material DevelopmentNovel polymers exhibited improved mechanical propertiesApplications in advanced materials for various industries

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)isoxazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Substituents CAS No. Molecular Weight Key Properties
5-(Chloromethyl)isoxazole-4-carboxylic acid 5-(ClCH₂), 4-COOH 870704-27-1 175.57 Reactive chloromethyl group; potential for alkylation or conjugation .
5-(4-Chlorophenyl)isoxazole-4-carboxylic acid 5-(4-ClC₆H₄), 4-COOH 887408-09-5 223.61 Enhanced lipophilicity due to aromatic ring; used in kinase inhibitor synthesis .
5-Methylisoxazole-4-carboxylic acid 5-CH₃, 4-COOH 42831-50-5 127.10 Intermediate for Leflunomide; crystalline structure with O–H⋯N hydrogen bonds .
Ethyl 5-methylisoxazole-4-carboxylate 5-CH₃, 4-COOEt 51135-73-0 155.15 Ester derivative; improved solubility in organic solvents for coupling reactions .
5-Chloro-4-methylisoxazole-3-carboxylic acid 5-Cl, 4-CH₃, 3-COOH 3356-99-8 175.57 Positional isomerism alters electronic properties; used in herbicide development .
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid 3-(3-ClC₆H₄), 5-C₂H₅, 4-COOH 1408652-34-5 251.67 Bulky substituents enhance steric hindrance; potential for selective enzyme inhibition .

Biological Activity

5-(Chloromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a chloromethyl group and a carboxylic acid moiety attached to an isoxazole ring. Its chemical formula is C5_5H4_4ClNO3_3, and it has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The synthesis of this compound typically involves chloromethylation of isoxazole derivatives. A common method starts with isoxazole-4-carboxylic acid, which undergoes chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. This reaction produces the desired compound while allowing for the introduction of various substituents that can enhance its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and potentially leading to therapeutic applications. This reactivity is crucial for its potential use as a therapeutic agent, particularly in inhibiting specific enzymes or modulating receptor activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in neurological disorders, suggesting potential applications in treating conditions such as Alzheimer's disease.
  • Receptor Modulation : It may also act as a modulator for various receptors, influencing signaling pathways critical for cellular function .

Case Studies

  • Neurological Disorders : In studies focusing on neurodegenerative diseases, this compound demonstrated significant inhibitory effects on specific enzymes linked to neuroinflammation and neuronal cell death. These findings suggest that the compound could be further developed into a therapeutic agent for conditions like Alzheimer's disease .
  • Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the compound's ability to disrupt cellular processes by targeting specific proteins essential for cancer cell survival .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
Isoxazole-4-carboxylic acidLacks chloromethyl groupLess reactive in substitution reactions
5-(Bromomethyl)isoxazole-4-carboxylic acidBromine atom instead of chlorineDifferent reactivity and selectivity
5-(Hydroxymethyl)isoxazole-4-carboxylic acidHydroxymethyl group presentDistinct chemical properties

Q & A

Basic Research Question: What are the standard synthetic routes for 5-(chloromethyl)isoxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves cyclocondensation of substituted acetoacetate derivatives with hydroxylamine, followed by chloromethylation. For example, refluxing ethyl acetoacetate with hydroxylamine hydrochloride in ethanol/water (1:1) under acidic conditions forms the isoxazole core. Subsequent chloromethylation using chloromethylating agents (e.g., ClCH₂SO₂Cl) at 0–5°C minimizes side reactions . Yield optimization requires strict temperature control, stoichiometric excess of chloromethylating agents (1.2–1.5 equivalents), and inert atmospheres to prevent hydrolysis . Purity is confirmed via HPLC (>95%) and melting point analysis .

Advanced Research Question: How do steric and electronic effects influence the reactivity of the chloromethyl group in this compound during nucleophilic substitution reactions?

Answer:
The chloromethyl group’s reactivity is modulated by electron-withdrawing effects of the adjacent carboxylic acid and isoxazole ring, which enhance electrophilicity. Steric hindrance from the methyl group on the isoxazole slows bimolecular nucleophilic substitution (SN2) but favors SN1 mechanisms in polar aprotic solvents. Computational studies (e.g., DFT) show a partial positive charge on the chloromethyl carbon (≈+0.35 e), making it susceptible to attack by nucleophiles like amines or thiols . Kinetic experiments in DMF at 60°C demonstrate a second-order rate constant of 1.2 × 10⁻³ L/mol·s for reactions with benzylamine .

Basic Research Question: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The chloromethyl group appears as a singlet at δ 4.6–4.8 ppm (¹H) and δ 45–50 ppm (¹³C). The carboxylic proton is absent due to exchange broadening but confirmed via deuterium oxide (D₂O) shake tests .
  • IR : Strong absorption bands at 1720–1700 cm⁻¹ (C=O stretch of carboxylic acid) and 750–730 cm⁻¹ (C-Cl stretch) .
  • XRD : Single-crystal X-ray diffraction confirms planar isoxazole geometry with a dihedral angle of 2.5° between the chloromethyl and carboxylic acid groups .

Advanced Research Question: How does pH affect the stability and degradation pathways of this compound in aqueous solutions?

Answer:
Under acidic conditions (pH < 3), hydrolysis of the chloromethyl group dominates, forming hydroxymethyl derivatives. At neutral pH (6–8), oxidative decarboxylation occurs via hypochlorite intermediates, generating CO₂ and 5-methylisoxazole . Alkaline conditions (pH > 10) promote nucleophilic displacement of chloride, forming sulfonate or amine adducts. Stability studies using HPLC-UV show a half-life of 48 hours at pH 7.4 (25°C), decreasing to 12 hours at 40°C .

Basic Research Question: What are the recommended storage conditions to prevent decomposition?

Answer:
Store at 0–6°C in airtight, amber glass vials under nitrogen. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Avoid prolonged exposure to light, which accelerates free-radical chloromethyl cleavage .

Advanced Research Question: How can computational modeling predict biological activity or enzyme inhibition by derivatives of this compound?

Answer:
Docking studies (e.g., AutoDock Vina) using the carboxylic acid moiety as a zinc-binding group in metalloenzymes (e.g., carbonic anhydrase) show binding affinities (ΔG = −8.2 kcal/mol). QSAR models highlight the importance of Cl-substituent lipophilicity (logP ≈ 1.5) for membrane permeability . MD simulations reveal stable binding poses in enzyme active sites over 100 ns trajectories .

Advanced Research Question: How can researchers resolve contradictory data in solubility measurements across different solvent systems?

Answer:
Apparent solubility discrepancies arise from polymorphism or solvent–solute hydrogen bonding. For example, solubility in DMSO (230 mg/mL) vs. water (1.5 mg/mL) reflects the compound’s amphiphilic nature. Use standardized shake-flask methods with HPLC quantification and control for temperature (±0.1°C). Differential scanning calorimetry (DSC) identifies polymorphic transitions that affect solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)isoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)isoxazole-4-carboxylic acid

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